5,6-Diaminobenzothiazolinone

Descripción general

Descripción

5,6-Diaminobenzothiazolinone is a chemical compound with the molecular formula C7H7N3OS and a molecular weight of 181.21 .

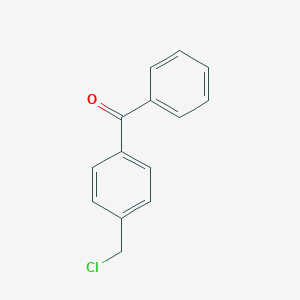

Synthesis Analysis

While specific synthesis methods for 5,6-Diaminobenzothiazolinone were not found, similar compounds have been synthesized through various methods. For instance, 5,6-dimethylbenzimidazole was synthesized by adding 3-bromopropanenitrile, ethyl bromoacetate, and 2-bromoethan-1-amine to 5,6-dimethylbenzimidazole .

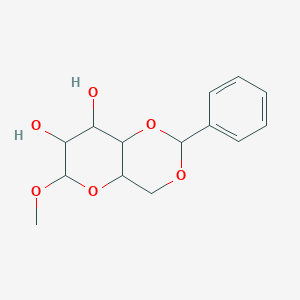

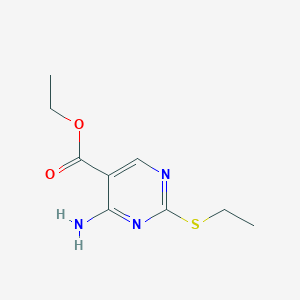

Molecular Structure Analysis

The molecular structure of 5,6-Diaminobenzothiazolinone consists of 7 carbon atoms, 7 hydrogen atoms, 3 nitrogen atoms, and 1 sulfur atom .

Aplicaciones Científicas De Investigación

Antimicrobial and Antifungal Activities

- A subset of compounds with structures related to 5,6-Diaminobenzothiazolinone has been shown to possess potent antimicrobial and antifungal properties. These activities suggest potential applications in developing treatments for infections or as preservatives in various products to prevent microbial growth. For example, derivatives of 1,2,4-triazole, a compound structurally related to benzothiazolinones, have demonstrated a wide spectrum of biological activities, indicating their utility in medical and veterinary practices as antimicrobials and antifungals (Ohloblina, Bushuieva, & Parchenko, 2022).

Antioxidant Properties

- The antioxidant activity of compounds is crucial for various applications, including food preservation, cosmetics, and pharmaceuticals, due to their ability to scavenge free radicals and reduce oxidative stress. Studies on related compounds, such as isothiazolinones, have focused on their potential as antioxidants, assessing their efficacy and mechanisms of action. This research area suggests that benzothiazolinone derivatives could also be explored for their antioxidant capabilities to support applications in health and disease prevention (Munteanu & Apetrei, 2021).

Anti-inflammatory and Analgesic Effects

- The exploration of anti-inflammatory and analgesic effects is essential for developing new therapeutic agents. Research indicates that certain benzothiazolinone derivatives exhibit significant anti-inflammatory and analgesic activities, suggesting their potential use in treating inflammation and pain management. This avenue of research is promising for the development of novel drugs with fewer side effects compared to traditional medications (Pruhlo, 2016).

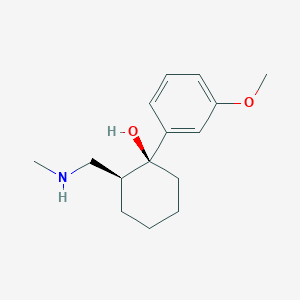

Neuroprotective and Psychotropic Effects

- The neuroprotective and psychotropic effects of benzothiazolinone derivatives highlight their potential in treating neurological disorders and mental health conditions. These compounds' ability to modulate neurotransmitter systems and protect neural cells from damage opens up possibilities for addressing a range of neurological diseases, including depression and neurodegenerative disorders (Kruszyński, Bartczak, Chilmonczyk, & Cybulski, 2001).

Antitumor and Anticancer Activities

- Studies on related compounds have demonstrated potent anticancer activities, indicating the potential of benzothiazolinone derivatives in cancer therapy. These compounds can act through various mechanisms, including inhibiting tumor cell growth, inducing apoptosis, and disrupting cancer cell signaling pathways. This research area is particularly promising for developing new cancer treatments with targeted action and reduced toxicity (Kostrhunova et al., 2019).

Safety and Hazards

Specific safety and hazard information for 5,6-Diaminobenzothiazolinone was not found in the search results. However, safety data sheets (SDS) for similar compounds can provide useful information on handling, storage, and disposal .

Propiedades

IUPAC Name |

5,6-diamino-3H-1,3-benzothiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3OS/c8-3-1-5-6(2-4(3)9)12-7(11)10-5/h1-2H,8-9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVNQBUYZEFYXCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC2=C1NC(=O)S2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30400630 | |

| Record name | 5,6-Diamino-1,3-benzothiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-Diaminobenzothiazolinone | |

CAS RN |

120791-35-7 | |

| Record name | 5,6-Diamino-1,3-benzothiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

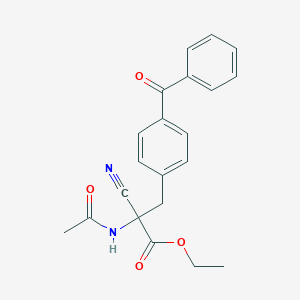

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

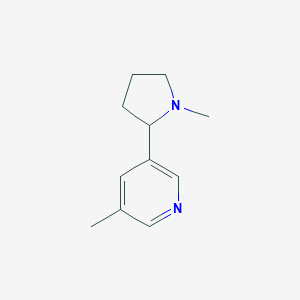

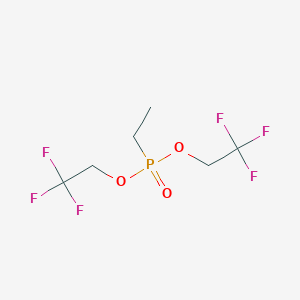

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.